

ONO-3708: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ONO 3708

Cat. No.: B1677313

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Abstract

ONO-3708 is a potent and selective competitive antagonist of the thromboxane A₂/prostaglandin endoperoxide (TP) receptor. Its chemical designation is (Z)-7-[(1S,2S,3S,5R)-3-[[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-7,7-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid. By blocking the TP receptor, ONO-3708 effectively inhibits thromboxane A₂ (TXA₂)-mediated platelet aggregation and vasoconstriction, key events in thrombosis and vasospasm. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of ONO-3708, including available quantitative data, a detailed description of the relevant signaling pathway, and generalized experimental protocols for assessing its activity.

Chemical Structure and Properties

ONO-3708 is a synthetic organic compound with a complex bicycloheptane structure linked to a heptenoic acid chain and a cyclopentyl-hydroxyacetyl amino side chain.

Table 1: Chemical and Physical Properties of ONO-3708

Property	Value	Source
IUPAC Name	(Z)-7-[(1S,2S,3S,5R)-3-[[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-7,7-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid	[1]
CAS Number	102191-05-9	[1]
Molecular Formula	C23H37NO4	[2]
Molecular Weight	391.54 g/mol	[2]

Pharmacological Properties

ONO-3708 is a highly selective antagonist of the TP receptor. Its mechanism of action involves competing with the endogenous ligand, thromboxane A2, for binding to the receptor, thereby preventing downstream signaling that leads to platelet activation and smooth muscle contraction.

Table 2: In Vitro Pharmacology of ONO-3708

Parameter	Species	Assay	Value	Source
IC50	Human	Inhibition of U46619-induced platelet aggregation	38 nM	[3]
Inhibition Concentration	Human	Inhibition of platelet aggregation induced by TXA2, PGH2, collagen, ADP (secondary phase), and epinephrine (secondary phase)	0.1-3 µM	[3]
Inhibition Concentration	Rabbit	Inhibition of aorta contractions induced by TXA2, PGH2, U-46619, or PGF2α	10 µM	[4]
Inhibition Concentration	Canine	Competitive inhibition of contractile responses of the basilar artery to STA2, U-46619, and PGF2α	1-100 nM	[4]

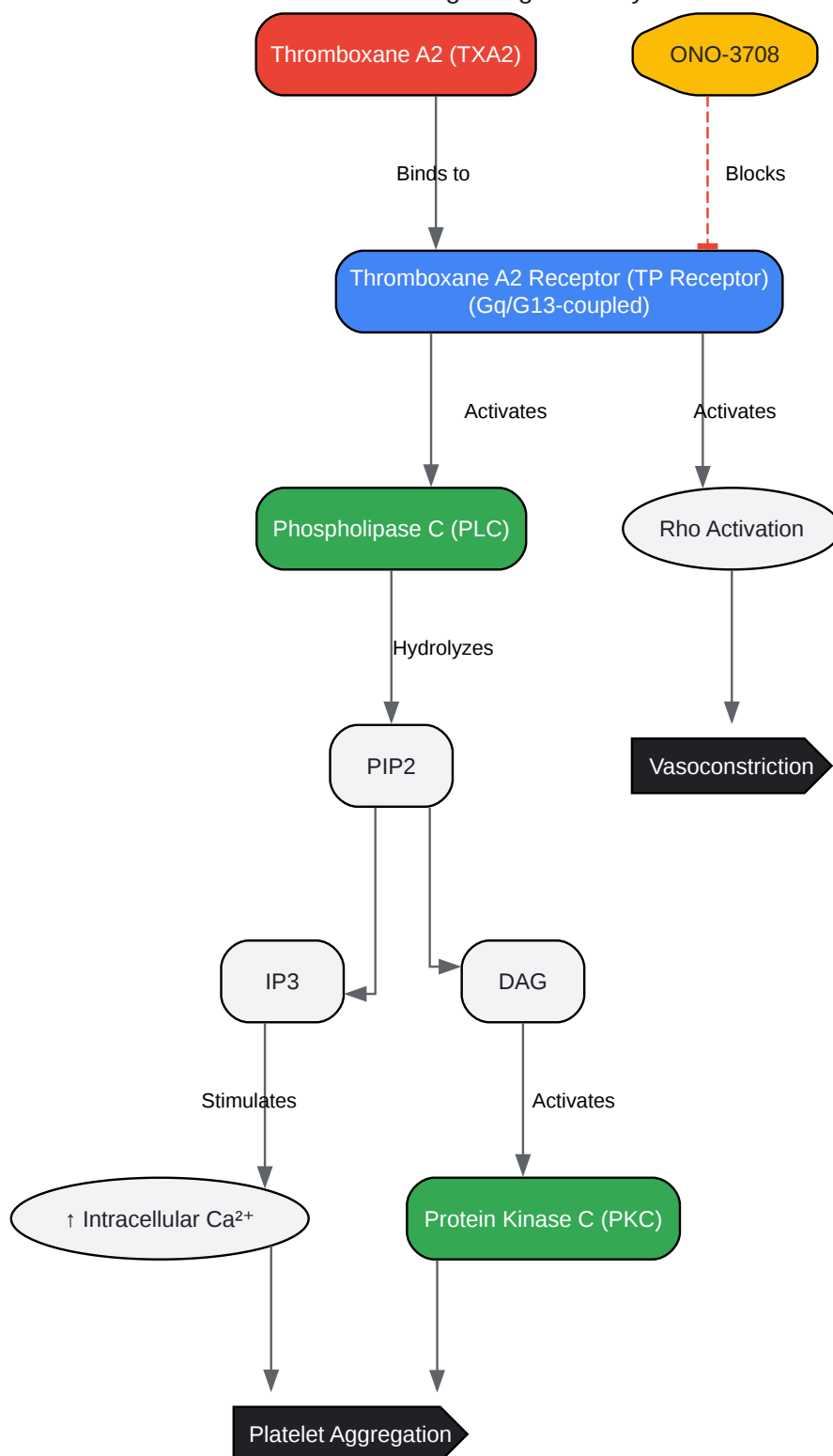
Table 3: In Vivo Pharmacology of ONO-3708

Effect	Species	Model	Dosing	Outcome	Source
Anti-thrombotic	Canine	Coronary thrombosis induced by partial obstruction	3-300 µg/kg i.v.	Dose-dependent prevention of thrombosis	[3]
Anti-thrombotic	Canine	Electrically stimulated coronary thrombosis	3 µg/kg/min i.v.	Significant prevention of thrombosis	[3]
Amelioration of Vasoconstriction	Feline	STA2-induced decrease in basilar artery diameter	10 and 100 µg/kg/min i.v.	Ameliorated the decrease in artery diameter	[4]
Prevention of Cerebral Vasospasm	Canine	Experimental subarachnoid hemorrhage	10 and 30 µg/kg/min i.v.	Prevented cerebral vasospasm	[4]
Cardiovascular Response in Endotoxin Shock	Canine	E. coli endotoxin infusion	Pretreatment	Abolished endotoxin-induced increase in mean pulmonary artery pressure	[5]

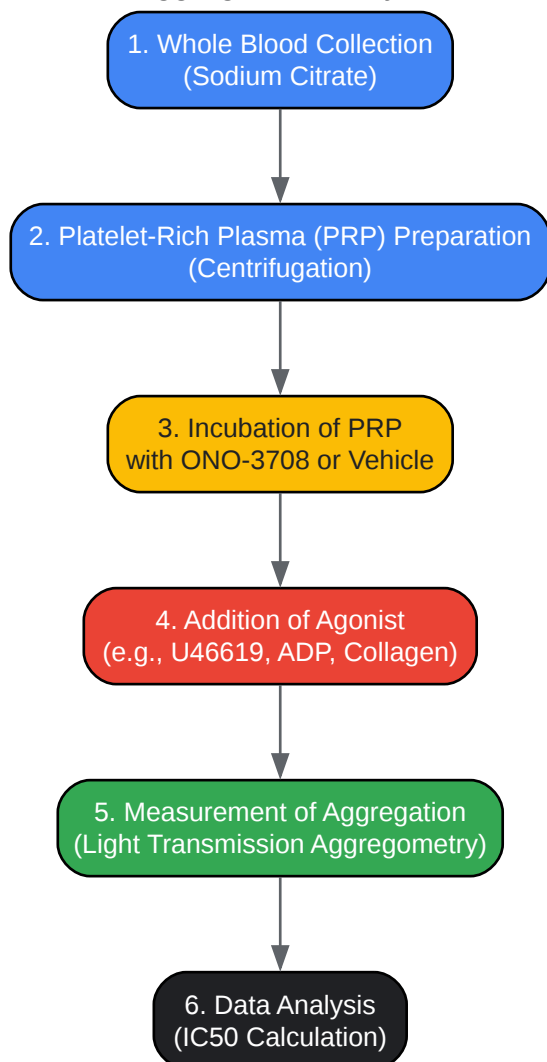
Signaling Pathways

ONO-3708 exerts its effects by blocking the thromboxane A₂ (TP) receptor signaling pathway. The binding of the agonist, TXA₂, to the G-protein coupled TP receptor initiates a cascade of intracellular events.

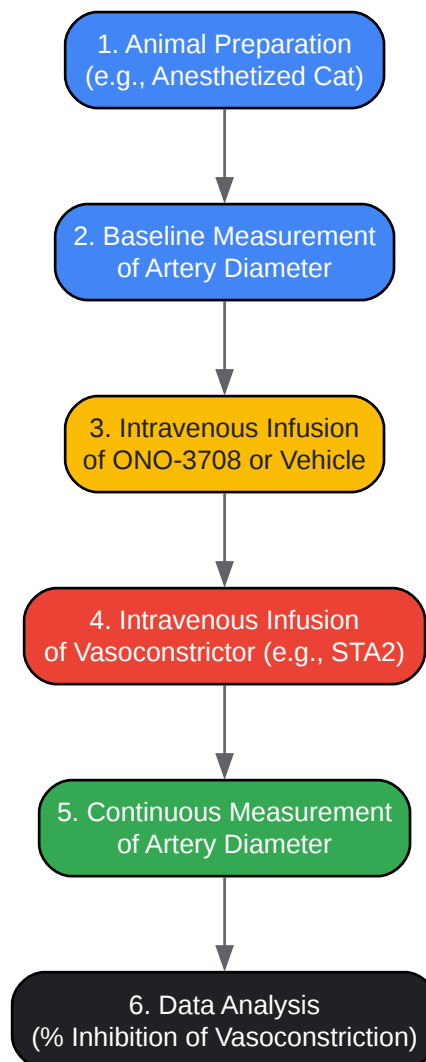
Thromboxane A2 Signaling Pathway



Platelet Aggregation Assay Workflow



In Vivo Vasoconstriction Model Workflow



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